2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Description
Significance of 1,3,4-Oxadiazole (B1194373) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The 1,3,4-oxadiazole and piperidine moieties are independently recognized as "privileged structures" in medicinal chemistry, a testament to their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. bepls.com
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a versatile scaffold known for its favorable physicochemical properties. ijpsr.info It is often employed as a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic profiles. nih.gov The 1,3,4-oxadiazole nucleus is associated with a broad spectrum of pharmacological activities, as detailed in the table below. researchgate.netresearchgate.netnih.govsemanticscholar.org
| Biological Activity of 1,3,4-Oxadiazole Derivatives |
| Antibacterial |
| Antifungal |
| Anticancer |
| Anti-inflammatory |
| Anticonvulsant |
| Antiviral |
| Antihypertensive |
| Antidiabetic |
Overview of Heterocyclic Hybrid Systems in Pharmaceutical Research
The concept of heterocyclic hybrid systems in drug design involves the strategic combination of two or more distinct heterocyclic scaffolds within a single molecule. nih.gov This approach aims to leverage the unique pharmacological properties of each constituent ring to create a novel chemical entity with a potentially synergistic or additive therapeutic effect. The rationale behind this strategy is multifaceted. By integrating different pharmacophores, medicinal chemists can target multiple biological pathways or receptors simultaneously, which can be particularly advantageous in the treatment of complex multifactorial diseases.
Contextualization of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine within Contemporary Drug Discovery Paradigms
The specific compound, This compound , exemplifies the modern drug discovery approach of molecular hybridization. While extensive research on this exact isomer is not widely published, the investigation of closely related analogs provides a strong framework for understanding its potential significance. For instance, a series of 3-[5-(aryl)-1,3,4-oxadiazol-2-yl]piperidine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. researchgate.net This research highlights the potential for this particular combination of scaffolds to modulate central nervous system activity.
The contemporary drug discovery paradigm increasingly focuses on developing molecules that can address unmet medical needs through novel mechanisms of action or improved therapeutic indices. The fusion of the 1,3,4-oxadiazole and piperidine rings in molecules like This compound is a rational design strategy. It aims to combine the metabolic stability and diverse biological activity of the oxadiazole core with the favorable pharmacokinetic properties and target interaction capabilities conferred by the piperidine moiety. nih.govresearchgate.net
Research into other oxadiazole-piperidine hybrids has revealed their potential as potent and selective Farnesoid X Receptor (FXR) antagonists and as a novel class of tubulin inhibitors with antiproliferative activity. nih.gov These findings underscore the versatility of this hybrid scaffold and suggest that This compound and its derivatives could be promising candidates for further investigation in various therapeutic areas, including metabolic diseases and oncology. The exploration of such hybrid molecules is a testament to the ongoing efforts to expand the chemical space for drug discovery and develop the next generation of innovative medicines.
Properties
IUPAC Name |
2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVSJICLWLOTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine and Analogues
General Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation
The 1,3,4-oxadiazole ring is a key structural motif in numerous biologically active compounds. Its synthesis is well-documented, with the cyclization of acylhydrazide and thiosemicarbazide (B42300) derivatives being the most prevalent methods.
Cyclization Reactions from Acylhydrazides and Thiosemicarbazides
The most common and versatile route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. asianpubs.org In the context of synthesizing the target molecule, this would typically involve a diacylhydrazine derived from propanoic acid (to provide the ethyl group) and a piperidine-2-carboxylic acid derivative.
Alternatively, and more frequently, the synthesis starts from an acylhydrazide (also known as a carbohydrazide). For the target compound, propionyl hydrazide would serve as the key starting material. This can then be reacted with a suitable piperidine-derived carboxylic acid or its activated form.
A widely employed strategy involves the oxidative cyclization of N-acylhydrazones. asianpubs.org These precursors are typically formed by the condensation of an acylhydrazide with an aldehyde or ketone.
Another significant pathway is the cyclization of acylthiosemicarbazides. asianpubs.org These intermediates can be prepared by reacting an acylhydrazide with an isothiocyanate. The resulting acylthiosemicarbazide can then undergo cyclization to form a 2-amino-1,3,4-oxadiazole, which can be further modified. The use of thiosemicarbazides often offers advantages in terms of reactivity.
Optimization of Reaction Conditions and Reagent Selection
The choice of cyclizing agent and reaction conditions is crucial for the efficient formation of the 1,3,4-oxadiazole ring. A variety of reagents have been developed to promote the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones and acylthiosemicarbazides.
Dehydrating Agents for Diacylhydrazines: Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. asianpubs.orgnih.gov The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction temperature.
Oxidizing Agents for Acylhydrazones and Acylthiosemicarbazides: A range of oxidizing agents can effect the cyclization of these precursors. Iodine, often in the presence of a base like potassium carbonate, is a popular choice due to its mildness and effectiveness. researchgate.net Other oxidizing systems include lead oxide (PbO), chloramine-T, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). asianpubs.orggoogle.com
The table below summarizes some common reagents and their roles in 1,3,4-oxadiazole synthesis.
| Reagent Class | Specific Reagent Examples | Typical Precursor | Reaction Type |
|---|---|---|---|
| Dehydrating Agents | POCl₃, SOCl₂, PPA, Burgess Reagent | 1,2-Diacylhydrazine | Cyclodehydration |
| Oxidizing Agents | I₂, PbO, Chloramine-T, DBDMH | Acylhydrazone, Acylthiosemicarbazide | Oxidative Cyclization |
| Coupling Agents | HATU, TBTU, EDC | Carboxylic Acid + Acylhydrazide | One-pot Condensation/Cyclization |
Approaches for Introducing the Piperidine (B6355638) Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry. mdpi.com Its introduction into a molecule can be achieved through various methods, including direct N-alkylation or coupling reactions, or through the de novo synthesis of the piperidine ring with the desired substitution pattern.
N-Alkylation and Coupling Reactions involving Piperidine Derivatives
A common strategy for linking a pre-formed 1,3,4-oxadiazole ring to a piperidine moiety is through nucleophilic substitution or coupling reactions. For instance, a 2-halo-5-ethyl-1,3,4-oxadiazole could be synthesized and subsequently reacted with piperidine in the presence of a base to form the target compound. nih.gov Similarly, a 5-ethyl-1,3,4-oxadiazole-2-thiol (B2401078) could be alkylated with a suitable piperidine derivative bearing a leaving group. uobaghdad.edu.iq
Another approach involves the formation of an amide bond between a piperidine derivative and a carboxylic acid-functionalized oxadiazole, or vice versa. This can be followed by reduction of the amide to an amine if a direct C-N bond is desired.
Reductive amination is another powerful tool, where a piperidine derivative containing an aldehyde or ketone is reacted with an amino-functionalized oxadiazole in the presence of a reducing agent.
Stereoselective Synthesis of Piperidine Scaffolds
When stereochemistry at the piperidine ring is a consideration, stereoselective synthetic methods are employed. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the formation of stereocenters. nih.gov
Several strategies for the enantioselective synthesis of substituted piperidines have been developed, including:
Asymmetric Hydrogenation: The reduction of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral catalysts.
Intramolecular Cyclization: The cyclization of chiral amino-alkenes or amino-aldehydes. mdpi.com
Aza-Diels-Alder Reactions: The cycloaddition of imines with dienes, often catalyzed by chiral Lewis acids.
These methods allow for the preparation of enantiomerically enriched piperidine building blocks that can then be incorporated into the final target molecule.
Derivatization and Scaffold Modification Strategies
Once the core 2-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine scaffold is assembled, further derivatization can be carried out to explore structure-activity relationships and optimize physicochemical properties.
Modifications can be made to both the piperidine and the 1,3,4-oxadiazole rings. For the piperidine moiety, the nitrogen atom is a common site for derivatization. N-alkylation, N-acylation, or the introduction of various functional groups can be readily achieved. The carbon skeleton of the piperidine ring can also be functionalized, although this often requires more complex synthetic routes.
The 1,3,4-oxadiazole ring is generally stable, but modifications to the substituent at the 5-position (the ethyl group in the parent compound) can be envisioned. This would typically involve starting with a different acylhydrazide in the initial ring formation step. For example, using different alkyl or aryl hydrazides would lead to a library of analogues with diverse substituents at this position.
The strategic combination of these synthetic methodologies allows for the flexible and efficient construction of this compound and a wide array of its analogues for various research applications.
Chemical Transformations at C2 and C5 Positions of the 1,3,4-Oxadiazole Ring
The identity of the substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring is fundamental to the properties of the resulting molecule. For the parent compound, this compound, the C2 position is occupied by the piperidine ring and the C5 position by an ethyl group. Synthetic strategies for analogues focus on varying the group at the C5 position, as the C2-piperidine linkage defines the core structure.
The most prevalent method for constructing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.gov In the context of the target scaffold, this typically begins with a piperidine-2-carbohydrazide (B3044310), which is then acylated with a suitable carboxylic acid (or its more reactive derivative, such as an acid chloride or ester) to form the diacylhydrazine precursor. Subsequent treatment with a dehydrating agent yields the desired oxadiazole. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and sulfuric acid being common choices. nih.govopenmedicinalchemistryjournal.com
For example, the synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-yl)piperidine analogues can be achieved by condensing a piperidine-2-carbohydrazide with various aromatic acids in the presence of a cyclizing agent. This approach allows for the introduction of a wide array of substituents at the C5 position.
Alternative synthetic routes include the oxidative cyclization of N-acylhydrazones. nih.gov This method involves reacting a carbohydrazide (B1668358) with an aldehyde to form a hydrazone, which is then cyclized in the presence of an oxidizing agent like chloramine-T. nih.gov This provides another pathway to introduce diverse functionalities, particularly at the C5 position of the oxadiazole ring.
The table below summarizes key synthetic transformations for modifying the C5 substituent.
| Reaction Type | Key Precursors | Typical Reagents | C5-Substituent Introduced | Reference |
|---|---|---|---|---|
| Cyclodehydration of Diacylhydrazines | Piperidine-2-carbohydrazide, Carboxylic Acid/Acid Chloride | POCl₃, PPA, SOCl₂ | Alkyl, Aryl | nih.govnih.govopenmedicinalchemistryjournal.com |
| Oxidative Cyclization of N-Acylhydrazones | Piperidine-2-carbohydrazide, Aldehyde | Chloramine-T, Cu(OTf)₂ | Aryl, Heteroaryl | nih.gov |
| Reaction with Orthoesters | Piperidine-2-carbohydrazide, Orthoester | Acid catalyst | Alkyl | General knowledge |
| From Acylthiosemicarbazides | Piperidine-2-carbohydrazide, Isothiocyanate | Iodine, NaOH | Substituted Amino | nih.gov |
Substituent Variation on the Piperidine Moiety
The biological and physicochemical properties of oxadiazole-piperidine conjugates can be finely tuned by introducing substituents on the piperidine ring. researchgate.net These modifications are typically incorporated into the piperidine precursor before the formation of the oxadiazole ring. Synthetic strategies for preparing substituted piperidines are well-established and diverse. nih.gov
One of the most common approaches to access substituted piperidines is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This can be achieved using various transition metal catalysts under hydrogen pressure. By starting with a substituted pyridine, one can obtain a piperidine ring with substituents at defined positions (C3, C4, or C5). This substituted piperidine, often in the form of a carboxylic acid or ester at the C2 position, can then be converted into the necessary carbohydrazide for oxadiazole synthesis.
Direct functionalization of a pre-existing piperidine ring is also a viable strategy. researchgate.net The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, N-acylation, or N-sulfonylation can be readily achieved to introduce a variety of functional groups. nih.gov These modifications can significantly alter the molecule's polarity, lipophilicity, and receptor-binding capabilities. nih.gov For instance, introducing a small methyl group on the piperidine nitrogen can impact biological affinity. nih.gov
The table below outlines methods for achieving substituent variation on the piperidine moiety.
| Position of Variation | Synthetic Strategy | Example Precursors | Resulting Moiety | Reference |
|---|---|---|---|---|
| N1 | Reductive Amination / N-Alkylation | Piperidine-2-carboxylic acid, Aldehyde/Alkyl Halide | N-alkyl, N-benzyl piperidine | nih.gov |
| N1 | N-Acylation / N-Sulfonylation | Piperidine-2-carboxylic acid, Acid Chloride/Sulfonyl Chloride | N-acyl, N-sulfonyl piperidine | nih.gov |
| C3, C4, C5 | Hydrogenation of Substituted Pyridines | Methyl-, Hydroxy-, or Halo-picolinic acids | Substituted piperidine-2-carboxylic acid | nih.gov |
| C3, C4, C5 | Cyclization Reactions | Acyclic amino-aldehyde or amino-ketone precursors | Polysubstituted piperidines | ajchem-a.com |
Bioisosteric Replacements in Oxadiazole-Piperidine Conjugates
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. researchgate.net The 1,3,4-oxadiazole-piperidine scaffold offers multiple opportunities for such modifications to enhance pharmacokinetic or pharmacodynamic properties.
The 1,3,4-oxadiazole ring itself is frequently employed as a bioisostere for amide and ester functionalities. nih.govresearchgate.net This substitution is advantageous as the oxadiazole ring is generally more resistant to metabolic hydrolysis by esterases and amidases, potentially leading to improved metabolic stability and a longer duration of action. researchgate.net It can also serve as a rigid, aromatic linker to correctly orient substituents for target binding. mdpi.com
Furthermore, the 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles to modulate electronic properties, hydrogen bonding capacity, and polarity. Isomeric oxadiazoles, such as 1,2,4-oxadiazole (B8745197), or other heterocycles like triazoles or thiazoles, are common replacements. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org
The piperidine moiety can also be subject to bioisosteric replacement. Other saturated heterocycles such as piperazine (B1678402), morpholine, or pyrrolidine (B122466) can be used. The introduction of an additional heteroatom, as in piperazine or morpholine, can significantly alter properties like solubility, basicity, and hydrogen bonding potential, which can be leveraged to optimize a compound's profile. nih.govresearchgate.net
The following table details common bioisosteric replacements relevant to the oxadiazole-piperidine scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Amide/Ester Linkage | 1,3,4-Oxadiazole Ring | Increase metabolic stability, act as rigid linker | mdpi.comnih.govresearchgate.net |
| 1,3,4-Oxadiazole Ring | 1,2,4-Oxadiazole or Triazole Ring | Modulate electronic properties, polarity, H-bonding | rsc.orgrsc.org |
| Carboxylic Acid | 1,3,4-Oxadiazole Ring | Improve pharmacokinetic properties | mdpi.comnih.gov |
| Piperidine Ring | Piperazine or Pyrrolidine Ring | Alter basicity, solubility, and H-bonding capacity | nih.govresearchgate.net |
Biological Activities and Pharmacological Target Profiling of 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives
Enzyme Inhibition Potentials
Derivatives of the 2-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine scaffold have been investigated for their potential to inhibit various enzymes implicated in a range of physiological and pathological processes. The unique structural combination of a piperidine (B6355638) ring and a 1,3,4-oxadiazole (B1194373) moiety serves as a versatile template for designing targeted enzyme inhibitors.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov The 1,3,4-oxadiazole ring, combined with a piperidine moiety, is a recognized scaffold in the design of cholinesterase inhibitors. nih.govmdpi.com
Research into molecular hybrids containing these structural features has yielded compounds with significant inhibitory potential. For instance, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were synthesized and evaluated for their ability to inhibit human AChE (hAChE) and BChE (hBChE). nih.govacs.org One of the most promising compounds from this series, SD-6, which features an unsubstituted phenyl ring on the oxadiazole core, demonstrated potent hAChE inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.907 ± 0.011 μM. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type noncompetitive inhibitor of hAChE. acs.org
The inhibitory activity is influenced by the substitution pattern on the phenyl ring of the oxadiazole moiety. Generally, derivatives with an unsubstituted phenyl ring show favorable dual inhibition of both hAChE and hBChE. acs.org In another study, 5-Aryl-1,3,4-oxadiazoles showed moderate dual inhibition, with IC50 values ranging from 12.8 to 99.2 µM for AChE and starting from 53.1 µM for BChE. nih.gov These findings underscore the potential of this chemical class to modulate cholinergic activity.
Table 1: Cholinesterase Inhibition by 1,3,4-Oxadiazole-Piperidine Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source(s) |
| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivative (SD-6) | hAChE | 0.907 ± 0.011 μM | nih.govacs.org |
| 5-Aryl-1,3,4-oxadiazole derivatives | AChE | 12.8–99.2 µM | nih.gov |
| 5-Aryl-1,3,4-oxadiazole derivatives | BChE | >53.1 µM | nih.gov |
Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX isoforms. semanticscholar.org The therapeutic anti-inflammatory action is primarily due to the inhibition of COX-2, while adverse gastrointestinal effects are linked to the inhibition of the constitutive COX-1 isoform. nih.gov Consequently, the development of selective COX-2 inhibitors is a major focus of research.
The 1,3,4-oxadiazole scaffold has been incorporated into the design of potent and selective COX-2 inhibitors. mdpi.com A series of 2,5-diaryl-1,3,4-oxadiazoles demonstrated significant selective inhibition of the COX-2 enzyme. researchgate.netrsc.org Several compounds in this class exhibited IC50 values for COX-2 ranging from 0.48 to 0.89 µM, with selectivity indices (the ratio of COX-1 IC50 to COX-2 IC50) as high as 132.83. researchgate.netrsc.org Further studies on similar structures revealed derivatives with COX-2 inhibitory activity comparable or superior to the established drug celecoxib (B62257) (IC50 = 0.05 µM). semanticscholar.org For example, certain compounds showed potent COX-2 inhibition with IC50 values of 0.04 µM and selectivity indices reaching 329. semanticscholar.org These results highlight the utility of the 1,3,4-oxadiazole core in developing effective anti-inflammatory agents with improved safety profiles. semanticscholar.org
Table 2: Cyclooxygenase Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound Class | Target Enzyme | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Source(s) |
| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | 0.48 - 0.89 | 67.96 - 132.83 | researchgate.netrsc.org |
| 1,2,3-Triazole/Benzenesulfonamide Hybrids | COX-2 | 0.04 | 329 | semanticscholar.org |
| 1,2,3-Triazole/Benzenesulfonamide Hybrids | COX-2 | 0.05 | - | semanticscholar.org |
| Celecoxib (Reference) | COX-2 | 0.05 | 294 | semanticscholar.org |
T-type calcium channels are involved in a variety of physiological processes, and their modulation is a therapeutic target for conditions like pain and epilepsy. nih.gov Research has identified piperidine-containing compounds as effective blockers of these channels. A series of 1,4-substituted piperidines were developed as potent and selective antagonists of T-type calcium channels. researchgate.net Further optimization of these leads, focusing on reducing the basicity of the piperidine and introducing polarity, led to the discovery of derivatives with significantly improved selectivity profiles and good oral bioavailability. researchgate.net Additionally, spiro-piperidine azetidines and azetidinones have been evaluated as novel blockers of the T-type calcium channel subtype Ca(V)3.2. nih.gov While direct studies on this compound derivatives for this target are not widely documented, the established activity of the piperidine scaffold suggests a potential avenue for future investigation.
Beta-secretase 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein, leading to the formation of amyloid-β plaques. researchgate.netmdpi.comnih.gov The development of BACE-1 inhibitors that can cross the blood-brain barrier is a significant challenge in medicinal chemistry. nih.gov
The 1,3,4-oxadiazole ring is recognized as a useful pharmacophore in the design of BACE-1 inhibitors. mdpi.com It can serve as a bioisostere for a carboxylic acid group, a modification that can increase lipophilicity and improve penetration of the blood-brain barrier. mdpi.com Molecular hybrids combining the 1,3,4-oxadiazole and piperidine moieties have been designed and evaluated for BACE-1 inhibition. nih.govacs.org A fluorescence resonance energy transfer (FRET)-based assay was used to determine the inhibitory potential of a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives, which showed a range of good to moderate inhibition profiles against human BACE-1 (hBACE-1). nih.govacs.org These findings indicate that the combined scaffold provides a promising foundation for developing centrally active agents for Alzheimer's disease.
Table 3: BACE-1 Inhibition by 1,3,4-Oxadiazole-Piperidine Derivatives
| Compound Class | Target Enzyme | Activity Profile | Source(s) |
| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives | hBACE-1 | Good to moderate inhibition | nih.govacs.org |
Receptor Ligand Interactions and Modulation
Beyond direct enzyme inhibition, derivatives of this scaffold have been explored for their ability to interact with and modulate the activity of nuclear receptors, which are critical regulators of metabolism and inflammation.
The Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR) are nuclear receptors that play essential roles in regulating the metabolism of bile acids, lipids, and xenobiotics. nih.govnih.govnih.gov FXR acts as a sensor for bile acids, while PXR is activated by a wide range of foreign compounds, leading to the expression of drug-metabolizing enzymes like CYP3A4. nih.govnih.gov
Interestingly, compounds featuring a 1,2,4-oxadiazole (B8745197) core (a close isomer of the 1,3,4-oxadiazole) linked to a piperidine ring have been identified as a novel class of nonsteroidal dual modulators of both FXR and PXR. nih.gov Specific derivatives in this class were found to act as FXR antagonists while simultaneously functioning as PXR agonists. nih.gov In cell-based assays using HepG2 cells, these compounds were shown to modulate genes regulated by both PXR and FXR. nih.gov This dual activity suggests their potential as lead compounds for treating inflammatory disorders, where both receptor pathways can be relevant. Molecular docking studies have further supported these experimental findings, providing insight into the binding modes of these ligands to both receptors. nih.gov
Table 4: Receptor Modulation by Oxadiazole-Piperidine Derivatives
| Compound Class | Target Receptors | Observed Activity | Source(s) |
| 3-(2-Naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | FXR / PXR | Dual FXR Antagonist / PXR Agonist | nih.gov |
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a well-established target for the management of type 2 diabetes mellitus and obesity. mdpi.com Agonists of this receptor stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov While direct studies on this compound as a GLP-1R agonist are not extensively available in the public domain, the core structural motifs of piperidine and oxadiazole are present in known small-molecule GLP-1R agonists.
Research into non-peptidic, orally bioavailable GLP-1R agonists has identified compounds containing a piperidine ring as being optimal for receptor interaction in certain chemical series. nih.gov For instance, the optimization of a lead series of GLP-1R agonists revealed that the piperidine ring was a crucial component for activity. nih.gov Furthermore, other heterocyclic structures, such as 1,2,4-oxadiazoles linked to a piperidine methyl moiety, have been investigated as positive allosteric modulators of the GLP-1R, demonstrating that this combination of heterocycles can indeed interact with the receptor and modulate its activity. ucm.es These findings suggest that the 2-(5-alkyl-1,3,4-oxadiazol-2-yl)piperidine scaffold could be a viable starting point for the design of novel GLP-1R agonists, although specific data for the ethyl-substituted derivative is not yet available.
Antimicrobial Efficacy
The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component of various antimicrobial agents. mdpi.com Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Compounds featuring the 2,5-disubstituted 1,3,4-oxadiazole structure have been shown to be effective against a range of bacterial pathogens. nih.gov The antimicrobial effects of these compounds are influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. For instance, the presence of certain aromatic and heterocyclic moieties can enhance the antibacterial potency.
While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, data for structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives provide insight into the potential antibacterial profile of this class of compounds. The following table presents the MIC values of some analogous compounds against representative bacterial strains.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound Analogue | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|
| 2-(2-ethylphenyl)-5-tosyl-1,3,4-oxadiazole | - | 75 | - | 103 | nih.gov |
| 3-acetyl-2-(quinolin-4-yl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoline | - | - | - | >2000 | semanticscholar.org |
| 2-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | 0.4 | 0.2 | 0.4 | 0.2 | nih.gov |
Note: The data presented is for structurally related compounds and not for this compound itself.
The versatility of the 1,3,4-oxadiazole scaffold extends to antifungal and antitubercular activities. mdpi.comresearchgate.net Various derivatives have been synthesized and evaluated for their efficacy against fungal pathogens and Mycobacterium tuberculosis. The incorporation of a piperidine ring in conjunction with an oxadiazole moiety has been a strategy in the development of potent antifungal agents.
Studies have shown that 1,3,4-oxadiazole derivatives can exhibit significant activity against fungi such as Candida albicans and Aspergillus niger. nih.govmdpi.com In the realm of antitubercular research, certain 1,3,4-oxadiazole-based compounds have displayed notable inhibitory activity against M. tuberculosis strains. nih.gov The following table summarizes the antifungal and antitubercular activities of some related compounds.
Table 2: In Vitro Antifungal and Antitubercular Activity (MIC, µg/mL) of Selected 1,3,4-Oxadiazole Derivatives
| Compound Analogue | C. albicans | A. niger | M. tuberculosis H37Rv | Reference |
|---|---|---|---|---|
| 2,5-disubstituted 1,3,4-oxadiazole with pyrazine (B50134) moiety | >100 | >100 | 6.25 | mdpi.com |
| 5-(Aryl)-1,3,4-oxadiazolin-2-thione derivative | - | - | - | researchgate.net |
Note: The data presented is for structurally related compounds and not for this compound itself.
Antineoplastic Investigations
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including those containing the 1,3,4-oxadiazole and piperidine rings. These scaffolds are present in a number of compounds that have been investigated for their ability to inhibit the growth of cancer cells.
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. mdpi.com The antiproliferative activity is often dependent on the nature of the substituents on the oxadiazole ring. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with antiproliferative activity in the DU-145 prostate cancer cell line. nih.gov
Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Oxadiazole-Piperidine Analogues against Human Cancer Cell Lines
| Compound Analogue | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one with 1,3,4-oxadiazole moiety (D-1) | 1-7 | - | - | mdpi.com |
| Thiazolidin-4-one with 1,3,4-oxadiazole moiety (D-6) | 1-7 | - | - | mdpi.com |
| Naphthalimide-benzothiazole conjugate (12) | >100 | - | - | semanticscholar.org |
| Naphthalimide-benzothiazole conjugate (13) | >100 | - | - | semanticscholar.org |
Note: The data presented is for structurally related compounds and not for this compound itself.
Other Pharmacological Activities
Beyond the aforementioned activities, the 1,3,4-oxadiazole nucleus is associated with a wide array of other pharmacological effects. nih.gov The versatility of this heterocyclic system allows for structural modifications that can target various biological pathways.
Derivatives of 1,3,4-oxadiazole have been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. who.int For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant analgesic activity in preclinical models. In addition, some compounds from this class have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are of interest for the treatment of Alzheimer's disease. who.int The diverse pharmacological profile of the 1,3,4-oxadiazole scaffold underscores the potential for developing derivatives of this compound with a range of therapeutic applications.
Neuroprotective Effects
Derivatives containing the 1,3,4-oxadiazole ring have been investigated for their potential to protect against neurodegenerative disorders. Research into novel 2,5-substituted 1,3,4-oxadiazoles has shown that certain compounds can preserve synaptosomal viability and the level of reduced glutathione (B108866) in models of 6-hydroxydopamine (6-OHDA)-induced oxidative stress. nih.gov Specifically, compounds designated as 3a and 3d in one study revealed statistically significant neuroprotective effects against the toxic agent without exhibiting toxicity themselves. nih.gov This suggests that the 1,3,4-oxadiazole core may contribute to the stabilization of synaptosomal membranes and the preservation of crucial endogenous antioxidants. nih.gov Furthermore, some thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids that include a piperidine moiety have also been noted for their neuroprotective activity. mdpi.com While direct studies on this compound for neuroprotection are limited, the broader class of 1,2,4-oxadiazole derivatives has been identified as potential multifunctional agents for Alzheimer's disease, exhibiting neuroprotective capabilities through mechanisms like cholinesterase inhibition and antioxidant activity. nih.gov
Anticonvulsant and Antidepressant Activities
A significant area of investigation for piperidine-oxadiazole hybrids is their activity within the central nervous system, particularly as anticonvulsant and antidepressant agents. A series of fifteen nipecotic acid 1,3,4-oxadiazole-based hybrids, which feature the 3-[5-(aryl)- asm.orgresearchgate.netresearchgate.netoxadiazol-2-yl]-piperidine structure, were synthesized and evaluated in vivo. researchgate.netarabjchem.org
For anticonvulsant activity, the compounds were assessed using the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) induced seizure models in mice. researchgate.netarabjchem.org Among the derivatives, three compounds (4i , 4m , and 4n ) showed significant activity against scPTZ-induced seizures. researchgate.netarabjchem.org Compound 4m was identified as the most active in the series. arabjchem.org In silico docking studies suggest that these compounds may exert their effects through the inhibition of the GABA transporter 1 (GAT1). researchgate.netarabjchem.org
The same series of derivatives also demonstrated notable antidepressant activity in the despair swim test and learned helplessness test, without augmenting serotonergic pathways. researchgate.netarabjchem.org The 1,3,4-oxadiazole nucleus is a common feature in various compounds synthesized for anticonvulsant properties. ptfarm.pl Other research has identified 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b ) as having potent anticonvulsant activity, with an ED₅₀ of 8.9 mg/kg in the MES model and 10.2 mg/kg in the scPTZ model, potentially mediated through binding to the GABAᴀ receptor. nih.gov
| Compound | Anticonvulsant Test Model | Activity/Potency (ED₅₀) | Reference |
|---|---|---|---|
| Compound 4i | scPTZ | Significant Activity | researchgate.netarabjchem.org |
| Compound 4m | scPTZ | Most Active in Series | arabjchem.org |
| Compound 4n | scPTZ | Significant Activity | researchgate.netarabjchem.org |
| Compound 5b | MES | 8.9 mg/kg | nih.gov |
| Compound 5b | scPTZ | 10.2 mg/kg | nih.gov |
Antioxidant Properties
The 1,3,4-oxadiazole scaffold is frequently associated with antioxidant activity. Various studies have demonstrated the capacity of 2,5-disubstituted-1,3,4-oxadiazole derivatives to act as free radical scavengers. researchgate.netnih.gov The antioxidant potential is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.gov
In one study, a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles showed good, concentration-dependent antioxidant activity. nih.gov Another series of novel thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety were assessed for their antioxidant potential using the DPPH assay. mdpi.com Among these, compound D-16 was found to be the most potent, with an IC₅₀ of 22.3 µM, which was significantly more potent than the ascorbic acid standard (IC₅₀ = 111.6 µM) in that particular study. mdpi.com The inclusion of phenolic groups, such as in 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, can significantly enhance free-radical scavenging ability. nih.gov This suggests that derivatives of this compound could possess therapeutic potential for diseases mediated by oxidative stress. uobaghdad.edu.iq
| Compound Series | Assay | Key Finding | Reference |
|---|---|---|---|
| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Not Specified | Good, concentration-dependent activity. | nih.gov |
| Thiazolidin-4-one-oxadiazole hybrids (D-16) | DPPH | IC₅₀ = 22.3 µM | mdpi.com |
| 2,6-Di-tert-butylphenol-oxadiazoles (5f, 5j) | DPPH, FRAP | Significant free-radical scavenging. | nih.gov |
| Oxadiazole derivatives (Compound 16) | DPPH, Nitric Oxide | Highest activity in its series at 100 µM. | tmrjournals.com |
Inhibition of HIV-1 Tat-Mediated Viral Transcription
The 1,3,4-oxadiazole core has been identified as a promising scaffold for the development of novel anti-HIV-1 agents that target the viral transcription factor Tat. asm.orgresearchgate.net The Tat protein is critical for viral transcription, making it a key target for therapeutic intervention. asm.orgmdpi.com
A high-throughput screening of a compound library identified a hit compound with a 1,3,4-oxadiazole core that demonstrated a potent inhibitory effect on Tat-mediated Long-Terminal Repeat (LTR) transcription. asm.org Subsequent structure-activity relationship (SAR) studies led to the development of 1,3,4-oxadiazole derivatives containing indole (B1671886) and acetamide (B32628) moieties (Compound 9 and Compound 13 ) that showed potent inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC₅₀) of 0.17 µM and 0.24 µM, respectively. researchgate.net These derivatives were found to specifically interfere with the viral transcriptional step and effectively inhibit the HIV-1 replication cycle. researchgate.net The proposed mechanism of action involves the inhibition of histone H3 ejection, which is necessary for viral transcription on the LTR promoter. researchgate.net Other studies have also reported moderate to high antiviral activity against HIV-1 for different series of 1,3,4-oxadiazole derivatives. nih.gov
| Compound | Target | Activity/Potency (EC₅₀) | Reference |
|---|---|---|---|
| Hit Compound A (Oxadiazole core) | Tat-mediated LTR transcription | IC₅₀ = 4.0 µM | asm.org |
| Compound 9 (Indole-acetamide-oxadiazole) | HIV-1 Infectivity | 0.17 µM | researchgate.net |
| Compound 13 (Indole-acetamide-oxadiazole) | HIV-1 Infectivity | 0.24 µM | researchgate.net |
Structure Activity Relationship Sar Studies of 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine derivatives is highly sensitive to the nature and placement of substituents on both the piperidine (B6355638) and oxadiazole rings.
Substitutions on the Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. Introducing substituents at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profile. For instance, in related series of piperidine-oxadiazole compounds, the addition of bulky or electron-withdrawing groups to the piperidine nitrogen has been shown to modulate receptor affinity and selectivity. Research on analogous piperidine-substituted 1,3,4-oxadiazol-2-ones demonstrated that modifications at this position are critical for activity. drexel.edu
Furthermore, substitution on the carbon atoms of the piperidine ring can also have a profound impact. Introducing small alkyl or functional groups can enhance binding to target proteins by exploiting specific pockets in the active site. Studies on other 2-substituted piperidines indicate that even minor changes, like the addition of a methyl group, can improve aqueous solubility and in vivo potency. thieme-connect.com
Substitutions on the 1,3,4-Oxadiazole (B1194373) Ring: The 1,3,4-oxadiazole ring itself is a key pharmacophoric element, often acting as a bioisosteric replacement for ester or amide groups. researchgate.net The ethyl group at the 5-position of the oxadiazole is a critical determinant of activity. SAR studies on similar 2,5-disubstituted 1,3,4-oxadiazoles show that varying the alkyl or aryl substituent at this position directly influences biological outcomes. nih.gov For example, replacing the ethyl group with larger alkyl chains or with substituted aryl rings can lead to significant changes in activity. The introduction of electron-withdrawing groups (like nitro or halogen) or electron-donating groups (like methoxy) on an aryl substituent at this position can fine-tune the electronic properties of the oxadiazole ring, impacting its ability to form hydrogen bonds and other interactions with biological targets. nih.govmdpi.com
The following table summarizes the general impact of substituent changes on the activity of analogous piperidine-oxadiazole compounds.
| Modification Site | Substituent Type | General Impact on Activity |
| Piperidine N-1 | Bulky aromatic groups | Can enhance receptor binding affinity. |
| Piperidine N-1 | Small alkyl groups | Often modulates solubility and metabolic stability. |
| Oxadiazole C-5 | Phenyl ring with electron-withdrawing groups (e.g., p-Cl, p-NO2) | Can increase biological activity. nih.gov |
| Oxadiazole C-5 | Phenyl ring with electron-donating groups (e.g., p-OCH3) | May enhance antimicrobial potential. nih.gov |
| Oxadiazole C-5 | Replacement of ethyl with pyridine (B92270) ring | Can decrease activity in certain contexts. nih.gov |
Influence of Piperidine Ring Stereochemistry on Pharmacological Profile
The piperidine ring in this compound is chiral at the C-2 position where the oxadiazole ring is attached. The spatial arrangement of this substituent—whether it is in the (R) or (S) configuration—can have a dramatic effect on the pharmacological profile of the molecule. Biological systems, such as enzymes and receptors, are inherently chiral, and thus often exhibit stereospecific interactions with drug molecules.
The development of stereoselective synthesis methods has enabled the preparation of individual enantiomers of 2-substituted piperidines, allowing for the evaluation of their distinct biological activities. ajchem-a.com For many classes of bioactive piperidines, it has been observed that one enantiomer is significantly more potent than the other. This difference in potency arises from the ability of the more active enantiomer to achieve a more optimal three-dimensional orientation within the binding site of its biological target. nih.gov
For instance, studies on chiral piperidine scaffolds have shown that controlling the stereochemistry is a key strategy to:
Enhance Biological Activity and Selectivity: One stereoisomer may fit perfectly into a receptor's binding pocket, while the other may bind weakly or not at all. thieme-connect.com
Improve Pharmacokinetic Properties: The metabolic fate of a drug can be stereospecific, with one enantiomer being metabolized more slowly than the other, leading to a longer duration of action.
Reduce Off-Target Effects: The less active or inactive enantiomer may be responsible for undesirable side effects. Isolating the active enantiomer can lead to a safer pharmacological profile. thieme-connect.com
In the context of 2,3-disubstituted piperidines, the cis and trans diastereomers also exhibit distinct biological activities, underscoring the importance of precise control over the 3D structure of the piperidine core. nih.govresearchgate.net While specific data for this compound is not detailed in the available literature, the principles derived from analogous structures strongly suggest that the stereochemistry at the C-2 position is a critical parameter for optimizing its therapeutic potential.
Analysis of Linker Chemistries and Their Contribution to Activity
In the parent compound, the piperidine and 1,3,4-oxadiazole rings are connected by a direct covalent bond. This direct linkage defines the spatial relationship and rotational freedom between the two heterocyclic systems. Altering this "linker" by introducing atoms or functional groups can significantly impact the compound's conformation and, consequently, its biological activity.
In broader medicinal chemistry, the concept of a linker is crucial for positioning key pharmacophoric groups in the correct orientation for optimal target interaction. While the core structure implies a direct link, SAR studies on derivatives often explore the effects of inserting different chemical moieties between the two rings.
Common linker strategies in analogous compound series include:
Alkyl Chains: Introducing a methylene (B1212753) (-CH2-) or ethylene (B1197577) (-CH2-CH2-) bridge can increase conformational flexibility, which may allow the molecule to adopt a more favorable binding pose.
Amide or Ester Groups: These linkers can introduce hydrogen bond donor and acceptor capabilities, potentially forming new, beneficial interactions with the target protein.
Heteroatoms: Inserting an oxygen or nitrogen atom can alter the polarity and hydrogen bonding potential of the linker region.
Elucidation of Pharmacophore Features for Optimized Biological Response
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, a general pharmacophore can be elucidated by combining the SAR findings from the previous sections.
Key pharmacophoric features likely include:
A Hydrogen Bond Acceptor/Metal Ion Binding Region: The 1,3,4-oxadiazole ring is an electron-poor system and a known bioisostere of esters and amides. researchgate.netnih.gov Its nitrogen and oxygen atoms can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites, which is a common feature in many biologically active oxadiazole derivatives. nih.gov
A Basic Nitrogen Center: The piperidine nitrogen, with its basic properties, is a crucial feature. It is often protonated at physiological pH, allowing it to form ionic interactions or key hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a target's binding site.
A Hydrophobic/Lipophilic Pocket: The ethyl group on the oxadiazole ring and the hydrocarbon backbone of the piperidine ring provide lipophilic character. These regions likely interact with hydrophobic pockets within the biological target. SAR studies consistently show that the size and nature of the substituent at the 5-position of the oxadiazole are critical, suggesting this group fits into a well-defined hydrophobic cavity. nih.gov
Defined Stereochemical Orientation: As discussed, the chiral center at C-2 of the piperidine ring dictates the precise 3D positioning of the oxadiazole moiety relative to the piperidine. The optimal biological response is highly dependent on the correct stereoisomer. thieme-connect.com
A comprehensive pharmacophore model for this class of compounds would integrate these features. For example, a successful model for 1,3,4-oxadiazole derivatives targeting thymidine (B127349) phosphorylase identified hydrogen bond acceptors, hydrogen bond donors, and ring aromatic features as essential for activity. nih.gov Optimizing new derivatives of this compound would involve modifying the scaffold to enhance these key interactions with its specific biological target.
Advanced Research Perspectives and Future Directions for 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine
Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine is a key step in exploring its full therapeutic potential. Synthetic strategies for 1,3,4-oxadiazoles are well-established, often involving the cyclization of N,N'-diacylhydrazines with dehydrating agents like phosphorus oxychloride. mdpi.com Modifications to the core structure can be systematically explored to establish structure-activity relationships (SAR).
Future synthetic endeavors could focus on several key areas:
Modification of the Ethyl Group: The ethyl group at the 5-position of the oxadiazole ring can be replaced with a variety of alkyl, aryl, or heteroaryl substituents. This can influence the compound's lipophilicity, steric profile, and potential for specific interactions with biological targets.
Piperidine (B6355638) Ring Substitution: The piperidine ring offers multiple positions for substitution. Introducing functional groups on the piperidine nitrogen or carbon atoms can modulate the compound's basicity, polarity, and ability to form hydrogen bonds.
Introduction of Flexible Linkers: Incorporating flexible linkers between the oxadiazole and piperidine rings, or at other positions, could allow for optimal positioning of the molecule within a target's binding site.
A representative synthetic approach to generate analogues is outlined below:
| Step | Description | Reagents and Conditions |
| 1 | Synthesis of N,N'-diacylhydrazine intermediate | Reaction of a substituted acyl hydrazide with an appropriate acid chloride or anhydride. |
| 2 | Cyclization to form the 1,3,4-oxadiazole (B1194373) ring | Treatment of the diacylhydrazine with a dehydrating agent such as POCl₃ or SOCl₂. nih.gov |
| 3 | Functionalization of the piperidine moiety | Standard N-alkylation or N-arylation reactions on the piperidine nitrogen, or C-H functionalization approaches. |
Systematic exploration of these modifications will likely yield a library of novel compounds with a range of physicochemical properties and biological activities, paving the way for the identification of potent and selective lead candidates.
In-depth Mechanistic Elucidation of Biological Actions
Understanding the mechanism of action is crucial for the rational development of any therapeutic agent. Given the lack of specific data for this compound, initial studies would involve broad biological screening to identify potential targets. The 1,3,4-oxadiazole scaffold is known to be present in compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netmdpi.com
Future research to elucidate the mechanism of action could include:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific enzymes, receptors, or other biomolecules that interact with the compound.
Biochemical and Cellular Assays: Once potential targets are identified, a battery of biochemical and cellular assays will be necessary to validate these interactions and quantify the compound's effect. For example, if the compound is found to have anticancer activity, its effects on cell cycle progression, apoptosis, and specific signaling pathways would be investigated.
Structural Biology: X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target. This would provide invaluable insights into the specific molecular interactions driving its biological activity and guide further optimization.
A hypothetical example of potential biological targets for analogues of this compound is presented below:
| Compound Analogue | Potential Biological Target | Rationale |
| Analogue with a bulky aromatic substituent | Tubulin | Many heterocyclic compounds are known to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov |
| Analogue with a sulfonamide group | Carbonic Anhydrase | The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors. rrpharmacology.rusemanticscholar.org |
| Analogue with a basic side chain | G-protein coupled receptors (GPCRs) | The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of many GPCRs. |
Development of Novel Therapeutic Applications
The structural motifs present in this compound suggest a broad range of potential therapeutic applications. The 1,3,4-oxadiazole ring is a component of several approved drugs with diverse clinical uses. mdpi.com The piperidine scaffold is also a cornerstone of medicinal chemistry, found in drugs targeting the central nervous system, inflammation, and infectious diseases. mdpi.com
Based on the known activities of related compounds, future research could explore the following therapeutic areas:
Oncology: Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and receptor tyrosine kinases. nih.govresearchgate.net
Infectious Diseases: The 1,3,4-oxadiazole nucleus is a key feature of numerous compounds with antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov
Neurodegenerative Diseases: Compounds containing the 1,3,4-oxadiazole ring have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov
Inflammatory Disorders: The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been reported, suggesting their utility in treating a range of inflammatory conditions. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and has immense potential to accelerate the development of analogues of this compound. bohrium.comnih.gov These computational tools can be applied at various stages of the drug discovery pipeline.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, such as high predicted activity against a specific target and favorable pharmacokinetic profiles. researchgate.net
Virtual Screening: ML models can be trained on large datasets of known active and inactive compounds to rapidly screen virtual libraries of potential analogues, prioritizing those with the highest probability of being active. nih.gov
ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. researchgate.net
Synthesis Planning: Retrosynthesis algorithms can assist chemists in designing efficient synthetic routes for novel analogues, saving time and resources. ijirt.org
The application of these computational approaches is expected to significantly streamline the design-make-test-analyze cycle for the development of next-generation analogues of this compound, ultimately leading to the faster identification of promising drug candidates.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction yields be improved?
The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide or cyanogen bromide under basic conditions. For example, 5-substituted-1,3,4-oxadiazoles are synthesized via refluxing hydrazides with CS₂ in ethanol/KOH, followed by acid workup . To improve yields:
- Use high-purity starting materials (e.g., piperidine derivatives with minimal steric hindrance).
- Optimize reaction time (4–6 hours) and temperature (80–100°C) to avoid side products.
- Monitor progress with TLC (e.g., silica gel GF₂₅₄, ethyl acetate/hexane eluent) .
- Purify via recrystallization (methanol/water) or column chromatography .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key methods include:
- Spectroscopy : IR for oxadiazole C=N stretching (~1600 cm⁻¹) and NH/CH vibrations; ¹H/¹³C NMR for piperidine ring protons (δ 1.5–3.5 ppm) and oxadiazole substituents .
- Elemental analysis : Verify C, H, N, S content (deviation <0.4% acceptable) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₄N₃O) .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., thiol-thione forms in oxadiazole derivatives) .
Q. What experimental strategies address tautomeric equilibria in 1,3,4-oxadiazole derivatives?
The thiol-thione tautomerism of 1,3,4-oxadiazoles can be stabilized via:
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂ for antipsychotic activity) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for piperidine-linked 1,3,4-oxadiazoles in CNS drug discovery?
- Piperidine substitution : N-Methylation enhances blood-brain barrier (BBB) penetration (logBB >0.3) .
- Oxadiazole position : 2-Substituted oxadiazoles show higher D₂ receptor affinity than 5-substituted analogs .
- Electron-deficient groups : Fluorine or trifluoromethyl at the 5-ethyl position improves metabolic stability .
Q. How can in vivo pharmacokinetic (PK) challenges be addressed for this compound?
Q. What experimental approaches identify the primary biological targets of this compound?
- Radioligand binding assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₂A, sigma-1) .
- Kinase profiling : Use PamGene® kinase arrays to assess off-target effects .
- CRISPR-Cas9 knockout : Validate target genes in cellular models (e.g., HEK293T) .
Q. How does the stability of this compound vary under physiological conditions?
- pH-dependent degradation : Oxadiazoles hydrolyze in acidic environments (pH <4) to hydrazides; monitor via HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
Q. What strategies resolve enantiomeric mixtures in piperidine-oxadiazole hybrids?
Q. How can researchers design novel analogs using fragment-based drug discovery (FBDD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
